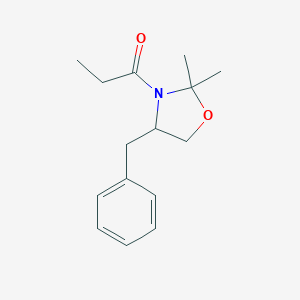
4-Benzyl-2,2-dimethyl-3-propionyl-1,3-oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-2,2-dimethyl-3-propionyl-1,3-oxazolidine is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is a type of oxazolidine that contains a benzyl group, two methyl groups, and a propionyl group. Its unique structure makes it a promising candidate for use in various applications, including pharmaceuticals, materials science, and agriculture.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-2,2-dimethyl-3-propionyl-1,3-oxazolidine is not fully understood, but it is believed to interact with biological systems through the formation of hydrogen bonds. This interaction allows the compound to bind to specific receptors or enzymes, leading to changes in cellular function.
Biochemical and Physiological Effects
Studies have shown that 4-Benzyl-2,2-dimethyl-3-propionyl-1,3-oxazolidine has a variety of biochemical and physiological effects. These effects include the inhibition of cell growth, the modulation of immune function, and the reduction of inflammation. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Benzyl-2,2-dimethyl-3-propionyl-1,3-oxazolidine in laboratory experiments is its low toxicity. This makes it a safer alternative to other compounds that may have harmful effects on cells or organisms. Additionally, its unique structure allows for the investigation of specific biological processes, which may lead to the development of new treatments or therapies.
However, there are also limitations to the use of 4-Benzyl-2,2-dimethyl-3-propionyl-1,3-oxazolidine in laboratory experiments. One of the main limitations is its limited solubility in water, which may make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research involving 4-Benzyl-2,2-dimethyl-3-propionyl-1,3-oxazolidine. Some of these directions include:
1. Further investigation into the mechanism of action of this compound, which may lead to the development of new treatments or therapies.
2. Exploration of the use of 4-Benzyl-2,2-dimethyl-3-propionyl-1,3-oxazolidine in materials science, including the development of new polymers or coatings.
3. Investigation of the potential agricultural applications of this compound, including its use as a pesticide or herbicide.
4. Development of new methods for synthesizing 4-Benzyl-2,2-dimethyl-3-propionyl-1,3-oxazolidine, which may lead to more efficient and cost-effective production methods.
Overall, 4-Benzyl-2,2-dimethyl-3-propionyl-1,3-oxazolidine is a promising compound with a variety of potential applications in scientific research. Its unique structure and low toxicity make it an attractive candidate for drug development, materials science, and agriculture. Further research is needed to fully understand its mechanism of action and to explore its potential in these and other fields.
Métodos De Síntesis
The synthesis of 4-Benzyl-2,2-dimethyl-3-propionyl-1,3-oxazolidine involves the reaction of benzylamine, acetone, and propionaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, including imine formation, cyclization, and reduction, to yield the final product. The synthesis method is relatively simple and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
The unique structure of 4-Benzyl-2,2-dimethyl-3-propionyl-1,3-oxazolidine has led to its investigation in various scientific research fields. One of the most promising applications of this compound is in the development of new pharmaceuticals. Its ability to interact with biological systems and its low toxicity make it an attractive candidate for drug development.
Propiedades
Fórmula molecular |
C15H21NO2 |
|---|---|
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
1-(4-benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl)propan-1-one |
InChI |
InChI=1S/C15H21NO2/c1-4-14(17)16-13(11-18-15(16,2)3)10-12-8-6-5-7-9-12/h5-9,13H,4,10-11H2,1-3H3 |
Clave InChI |
IRYHYHQTUGHKKG-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(COC1(C)C)CC2=CC=CC=C2 |
SMILES canónico |
CCC(=O)N1C(COC1(C)C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B282013.png)

![4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid](/img/structure/B282015.png)










